molecular formula C15H14IN3O5S B3541095 N-(4-iodophenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide

N-(4-iodophenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide

Cat. No.: B3541095
M. Wt: 475.3 g/mol
InChI Key: TYMLLNHUYKIMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an iodophenyl group, a methylsulfonyl group, and a nitroanilino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Nitration: Introduction of a nitro group to an aniline derivative.

    Iodination: Substitution of a hydrogen atom with an iodine atom on the phenyl ring.

    Sulfonylation: Introduction of a methylsulfonyl group to the aniline derivative.

    Acetylation: Formation of the acetamide linkage.

Each of these steps would require specific reagents and conditions, such as concentrated nitric acid for nitration, iodine and a suitable oxidizing agent for iodination, and methylsulfonyl chloride for sulfonylation.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group could yield an amine, while substitution of the iodine atom could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide
  • N-(4-chlorophenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide
  • N-(4-fluorophenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide

Uniqueness

N-(4-iodophenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide is unique due to the presence of the iodine atom, which can impart distinct chemical reactivity and biological activity compared to its bromine, chlorine, or fluorine analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.

Properties

IUPAC Name

N-(4-iodophenyl)-2-(N-methylsulfonyl-3-nitroanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14IN3O5S/c1-25(23,24)18(13-3-2-4-14(9-13)19(21)22)10-15(20)17-12-7-5-11(16)6-8-12/h2-9H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMLLNHUYKIMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)I)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14IN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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